Ranalexin: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties
Ranalexin: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranalexin is a potent antimicrobial peptide (AMP) originally isolated from the skin of the American bullfrog, Rana catesbeiana. Discovered in 1994 by Clark and colleagues, this 20-amino acid peptide exhibits significant activity, particularly against Gram-positive bacteria. Structurally, Ranalexin is characterized by a single intramolecular disulfide bond that forms a heptapeptide ring, a feature that bears resemblance to the bacterial antibiotic, polymyxin. Its biosynthesis as a propeptide and the timing of its expression, which coincides with metamorphosis, suggest a crucial role in the frog's innate immune system. This technical guide provides an in-depth overview of Ranalexin, covering its discovery, origin, physicochemical properties, antimicrobial spectrum, and the experimental methodologies used for its characterization. Furthermore, it delves into the signaling pathways governing its expression and its proposed mechanism of action.
Discovery and Origin
Ranalexin was first identified in 1994 from skin secretions of the American bullfrog, Rana catesbeiana.[1] The research was prompted by the observation that amphibian skin is a rich source of bioactive peptides that form a primary defense against pathogens. The peptide was isolated from a metamorphic tadpole cDNA library, indicating that its expression is developmentally regulated.[1][2] Northern blot analysis and in situ hybridization have confirmed that Ranalexin mRNA is first expressed in the skin during metamorphosis and continues to be present in adult frogs.[1][2]
Biosynthesis
Like many other antimicrobial peptides, Ranalexin is synthesized as a larger precursor protein, a propeptide.[1][2] The cDNA sequence reveals a putative signal sequence at the N-terminus, followed by an acidic amino acid-rich region, and finally the mature 20-amino acid Ranalexin peptide. This precursor structure is common for secreted peptides and is involved in the proper folding, trafficking, and eventual cleavage to release the active peptide.
Physicochemical Properties
The primary structure and key features of Ranalexin are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys | [1] |
| Molecular Weight | 2135.7 Da | |
| Net Charge (at pH 7) | +3 | |
| Structure | Single intramolecular disulfide bond between Cys14 and Cys20, forming a heptapeptide ring. | [1][3] |
Antimicrobial and Hemolytic Activity
Ranalexin demonstrates a broad spectrum of antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Antimicrobial Spectrum
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 8 - 16 | [4] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 8 - 16 | [4] |
| Streptococcus pyogenes | 8 - 128 | [5] | |
| Streptococcus pneumoniae | Clinical Isolates | 62.5 | [6] |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | > 64 | [4] |
| Escherichia coli | 8 - 128 | [5] | |
| Pseudomonas aeruginosa | ATCC 27853 | > 64 | [4] |
Hemolytic Activity
A crucial aspect of drug development is the assessment of a compound's toxicity to host cells. For antimicrobial peptides, this is often evaluated through hemolytic assays, which measure the lysis of red blood cells. Ranalexin has been reported to have low hemolytic activity.
| Assay | Cell Type | HC50 (µg/mL) | Reference |
| Hemolysis Assay | Human Red Blood Cells | > 100 |
Experimental Protocols
This section details the methodologies for the isolation, purification, and activity assessment of Ranalexin.
Isolation and Purification of Ranalexin
The original isolation of Ranalexin from Rana catesbeiana skin involved a multi-step process to separate the peptide from a complex mixture of other molecules.
Protocol:
-
Extraction: Skin from Rana catesbeiana is homogenized in an acidic ethanol solution to extract peptides while precipitating larger proteins.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.
-
Solid-Phase Extraction: The supernatant is passed through a Sep-Pak C18 cartridge. The hydrophobic peptides, including Ranalexin, bind to the C18 resin and are subsequently eluted with a solvent of higher organic concentration (e.g., acetonitrile).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluate from the Sep-Pak cartridge is subjected to multiple rounds of RP-HPLC on a C18 column. A gradient of increasing acetonitrile concentration in water with 0.1% trifluoroacetic acid is typically used to separate the peptides based on their hydrophobicity. Fractions are collected and assayed for antimicrobial activity.
-
Analysis: The purified active fraction is analyzed by mass spectrometry to determine its molecular weight and by Edman degradation or tandem mass spectrometry for amino acid sequencing.
Broth Microdilution Assay for MIC Determination
The antimicrobial activity of Ranalexin is quantified using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Peptide Stock Solution: A stock solution of Ranalexin is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Serial Dilutions: The peptide stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: The test microorganism is grown in a suitable broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Hemolysis Assay
The toxicity of Ranalexin to eukaryotic cells is assessed by measuring its ability to lyse red blood cells.
Protocol:
-
Preparation of Red Blood Cell Suspension: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 1-2% (v/v) in PBS.
-
Peptide Incubation: The red blood cell suspension is incubated with various concentrations of Ranalexin in a 96-well plate at 37°C for 1 hour.
-
Controls: A negative control (red blood cells in PBS only) and a positive control (red blood cells in a solution that causes 100% lysis, such as 1% Triton X-100) are included.
-
Centrifugation: The plate is centrifuged to pellet intact red blood cells and cellular debris.
-
Measurement of Hemoglobin Release: The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at a wavelength of 410-540 nm.
-
Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100
-
HC50 Determination: The HC50 value, the peptide concentration that causes 50% hemolysis, is determined from a dose-response curve.
Signaling Pathway and Mechanism of Action
Regulation of Expression: The Role of Thyroid Hormone in Metamorphosis
The expression of Ranalexin is tightly linked to the process of metamorphosis in Rana catesbeiana. Amphibian metamorphosis is primarily regulated by thyroid hormones (TH), specifically triiodothyronine (T3) and its prohormone thyroxine (T4).[7][8][9] The signaling cascade is initiated in the hypothalamus and culminates in the thyroid gland producing TH, which then acts on various target tissues to induce dramatic developmental changes. While direct regulation of the Ranalexin gene by thyroid hormone receptors has not been explicitly demonstrated, the temporal correlation of its expression with metamorphosis strongly suggests it is a downstream target of this pathway.
Mechanism of Antimicrobial Action
The antimicrobial activity of Ranalexin, like many other cationic antimicrobial peptides, is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[10][11] The proposed mechanism involves an initial electrostatic interaction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. Several models have been proposed to describe this process, including the "barrel-stave" and "toroidal pore" models.
In the barrel-stave model , the peptides aggregate and insert into the membrane, with their hydrophobic surfaces facing the lipid tails and their hydrophilic surfaces lining the interior of a transmembrane pore. In the toroidal pore model , the peptides induce the lipid monolayers to bend inward, forming a pore that is lined by both the peptides and the lipid head groups. The interaction of Ranalexin with micelles, as a model for bacterial membranes, has been shown to induce an alpha-helical structure in the peptide, supporting its ability to interact with and disrupt lipid bilayers.[3]
Conclusion
Ranalexin stands as a well-characterized example of an amphibian-derived antimicrobial peptide with significant potential. Its potent activity against Gram-positive bacteria, coupled with low hemolytic activity, makes it an attractive candidate for further investigation as a therapeutic agent. The detailed understanding of its discovery, structure, and function, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore its potential applications in combating infectious diseases. Future research may focus on elucidating the precise regulatory mechanisms of its gene expression and on optimizing its structure to enhance its antimicrobial spectrum and therapeutic index.
References
- 1. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution structure of the antimicrobial peptide ranalexin and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular cloning and expression of ranalexin, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thyroid and Corticosteroid Signaling in Amphibian Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid and Corticosteroid Signaling in Amphibian Metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
